molecular formula C9H7Cl3O2S B2423242 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride CAS No. 2008018-86-6

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2423242
CAS No.: 2008018-86-6
M. Wt: 285.56
InChI Key: HCKLWNHYWCDYRF-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group and a dichlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 2,6-dichlorophenylcyclopropane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is utilized in various scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, making it a useful intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonate: Contains a sulfonate ester group.

    2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonic acid: Oxidized form with a sulfonic acid group.

Uniqueness

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2S/c10-6-2-1-3-7(11)9(6)5-4-8(5)15(12,13)14/h1-3,5,8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKLWNHYWCDYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008018-86-6
Record name 2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride
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